But-2-yne-1,4-diyl bis(methylcarbamate)
Description
But-2-yne-1,4-diyl bis(methylcarbamate) is a symmetric bifunctional compound featuring a central but-2-yne backbone (C≡C bond between C2 and C3) with methylcarbamate (–O–(CO)–NH–CH₃) groups attached to the terminal carbons (positions 1 and 4). This structure confers unique physicochemical properties, such as rigidity from the alkyne spacer and hydrolytic stability from the carbamate functional groups.
Carbamates are known for their applications in medicinal chemistry (e.g., prodrugs, enzyme inhibitors) and materials science due to their balance of stability and reactivity.
Properties
CAS No. |
56613-47-9 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-(methylcarbamoyloxy)but-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C8H12N2O4/c1-9-7(11)13-5-3-4-6-14-8(12)10-2/h5-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
JDZIEGPGDJDZSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC#CCOC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yne-1,4-diyl bis(methylcarbamate) typically involves the reaction of but-2-yne-1,4-diol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the bis(methylcarbamate) derivative. The general reaction scheme is as follows:
But-2-yne-1,4-diol+2Methyl isocyanate→But-2-yne-1,4-diyl bis(methylcarbamate)
Industrial Production Methods
In an industrial setting, the production of but-2-yne-1,4-diyl bis(methylcarbamate) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1,4-diyl bis(methylcarbamate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
But-2-yne-1,4-diyl bis(methylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which but-2-yne-1,4-diyl bis(methylcarbamate) exerts its effects involves the interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the methylcarbamate groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between But-2-yne-1,4-diyl bis(methylcarbamate) and analogous compounds:
Key Comparative Insights
- Hydrolytic Stability : Methylcarbamate derivatives exhibit greater resistance to hydrolysis compared to esters (e.g., diacetate or dipropiolate), making them suitable for sustained-release formulations .
- Reactivity : Dipropiolate and brominated esters are more reactive due to alkyne/ester synergies or halogen substituents, enabling applications in polymerization or catalytic systems .
- For example, bis-hydrazines are explored as energetic materials, while carbamates may act as acetylcholinesterase (AChE) inhibitors or antimicrobial agents .
- Toxicity : Bis-oxime compounds with but-1,4-diyl linkers (analogous in length) demonstrated increased toxicity in vivo, suggesting that substituent choice critically impacts safety profiles .
Research Findings and Implications
Pharmacological Potential
While direct studies on But-2-yne-1,4-diyl bis(methylcarbamate) are lacking, structurally related bis-carbamates and pyrazole derivatives have shown antimicrobial and enzyme-modulating activities . For instance, bis-pyridinium compounds with optimal linker lengths (3–4 carbons) exhibit potent reactivation of tabun-inhibited AChE, highlighting the importance of spacer rigidity and functional group positioning .
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